PDI is systematically identified under multiple chemical naming conventions:
Its molecular formula is C₇H₁₀N₂O₂, with a molecular weight of 154.17 g/mol. Structurally, PDI comprises a linear pentamethylene chain (–CH₂–CH₂–CH₂–CH₂–CH₂–) with isocyanate functional groups bonded terminally. This linear aliphatic architecture differentiates it from cyclic aliphatic diisocyanates like IPDI (featuring an isocyanurate ring) or hydrogenated MDI (H₁₂MDI, containing a dicyclohexylmethane group) [1] [10]. The absence of ring structures or branching contributes directly to its reactivity profile and physical properties, such as lower viscosity compared to bulkier ADIs.
Table 1: Nomenclature and Chemical Identifiers of 1,5-Diisocyanatopentane
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | 1,5-Diisocyanatopentane |
Common Synonym | Pentamethylene diisocyanate |
CAS Number | 4538-42-5 |
Molecular Formula | C₇H₁₀N₂O₂ |
Molecular Weight | 154.17 g/mol |
Canonical SMILES | O=C=NCCCCCN=C=O |
InChI Key | DFPJRUKWEPYFJT-UHFFFAOYSA-N |
PDI’s industrial journey is characterized by delayed adoption relative to mainstream ADIs (HDI, IPDI, H₁₂MDI), primarily due to synthesis challenges and feedstock limitations. Early routes relied on liquid-phase phosgenation of pentamethylenediamine (PDA), a process plagued by inefficient mixing, side reactions (e.g., urea formation), and high energy consumption [6]. A significant breakthrough came with the development of bio-based PDA derived from lysine—itself produced via fermentation of glucose from non-food industrial corn starch. This established PDI as the first commercially viable bio-based diisocyanate, with approximately 71% of its carbon content originating from renewable biomass [6].
Industrial-scale production became feasible with innovations in reactor design, notably the jet loop reactor (JLR). This system overcame traditional stirred-tank limitations by achieving intense gas-liquid mixing through a submerged nozzle ejector. Phosgene (COCl₂) dispersion as micro-bubbles within the PDA reaction medium significantly enhanced mass transfer, suppressed side products, and increased yields to >95% under optimized conditions [6]. Commercialization accelerated around 2015 with Covestro’s launch of DESMODUR® eco N7300, a PDI trimer targeting high-performance polyurethane coatings markets. This positioned PDI not merely as a novel ADI, but as a sustainable polymer building block [6].
Table 2: Timeline of Key Milestones in PDI Industrialization
Period | Development Milestone | Significance |
---|---|---|
Pre-2010 | Laboratory-scale phosgenation of PDA | Low yields, high byproduct formation |
Early 2010s | Bio-based PDA production from lysine decarboxylation | Enabled renewable carbon feedstock (~71% bio-based) |
~2015 | Jet Loop Reactor (JLR) optimization for phosgenation | Achieved >95% yield via intensified mixing |
April 2015 | Launch of DESMODUR® eco N7300 (Covestro) | First commercial PDI-based polyisocyanate curing agent |
Within the ADI sector—representing less than 5% of the total North American isocyanate consumption—PDI occupies a specialized niche distinct from dominant players HDI, IPDI, and H₁₂MDI [1] . The following comparative analysis highlights its structural, performance, and market positioning:
Structural Linearity vs. Cyclic Complexity: PDI’s linear C5 chain contrasts sharply with the cyclic structures of IPDI (isocyanurate ring) and H₁₂MDI (bicyclic dicyclohexylmethane). This imparts lower steric hindrance, potentially enhancing diffusion in coating matrices but also contributing to higher vapor pressure and associated handling challenges compared to polymeric derivatives like HDI trimers [3] [6].
Performance Attributes: Like all ADIs, PDI derivatives deliver exceptional UV stability and non-yellowing properties. However, its shorter chain length may influence flexibility and crystallinity in polyurethane elastomers relative to HDI (C6 chain). Industrial data indicates PDI trimers excel in scratch resistance, chemical durability, and weathering performance—attributes leveraged in premium coatings [6] [10].
Market Position & Applications: Unlike HDI and IPDI, which see broad use in automotive, aerospace, and industrial coatings, PDI’s commercial footprint remains focused on sustainability-driven segments. Its bio-based carbon content provides a unique market differentiation. Current applications emphasize high-end curing agents for coatings (e.g., wood finishes, automotive topcoats) where environmental credentials and durability are paramount [1] [6]. Notably, PDI is absent from major industry surveys listing primary ADIs (HDI, H₁₂MDI, IPDI), underscoring its emerging and specialized status [1] .
Table 3: Comparative Analysis of Key Aliphatic Diisocyanates
Parameter | PDI (1,5-Diisocyanatopentane) | HDI | IPDI | H₁₂MDI |
---|---|---|---|---|
Molecular Structure | Linear C5 chain | Linear C6 chain | Cyclic aliphatic | Bicyclic dicyclohexyl |
CAS Number | 4538-42-5 | 822-06-0 | 4098-71-9 | 5124-30-1 |
Key Derivative Form | Trimer (e.g., N7300) | Biuret, Trimer | Trimer | Polyurethane dispersions |
Primary Strength | Bio-content (~71%), Scratch resistance | Flexibility, Weathering | Chemical resistance | Mechanical strength |
Dominant Market | Sustainable coatings | Industrial/Auto coatings | Specialty elastomers | Adhesives, Textiles |
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